molecular formula C5H11N3O2 B3030398 Fibrin CAS No. 9001-31-4

Fibrin

Número de catálogo B3030398
Número CAS: 9001-31-4
Peso molecular: 145.16 g/mol
Clave InChI: BWGVNKXGVNDBDI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Fibrin, also known as Factor Ia, is a fibrous, non-globular protein involved in the clotting of blood . It is an insoluble protein produced in response to bleeding and is the major component of the blood clot . Fibrin is a tough protein substance arranged in long fibrous chains. It is formed from fibrinogen, a soluble protein produced by the liver and found in blood plasma .


Synthesis Analysis

Fibrinogen synthesis is regulated at the transcriptional and translational levels, undergoing both constitutive (basal) secretion from the liver, and inducible upregulation in response to inflammatory events . Alternative splicing yields fibrinogen variants with unique properties and contributions to coagulation biochemistry .


Molecular Structure Analysis

The X-ray crystallographic structure of major parts of fibrin, together with computational reconstructions of missing portions and numerous biochemical and biophysical studies, have provided a wealth of data to interpret molecular mechanisms of fibrin formation, its organization, and properties . Fibrin is formed after thrombin cleavage of fibrinopeptide A (FPA) from fibrinogen Aalpha-chains, thus initiating fibrin polymerization .


Chemical Reactions Analysis

During coagulation, fibrinogen conversion to fibrin occurs via thrombin-mediated proteolytic cleavage that produces intermediate protofibrils and then mature fibers that provide remarkable biochemical and mechanical stability to clots . Fibrin formation, structure, and stability are regulated by various genetic, biochemical, and environmental factors .


Physical And Chemical Properties Analysis

Fibrinogen was first classified as a fibrous protein with keratin, myosin and epidermin, based on its wide angle X-ray diffraction pattern arising from its α-helical coiled-coil structure . It is a 340-kDa glycoprotein, normally present in human blood plasma at a concentration of about 1.5–4 g/L .

Aplicaciones Científicas De Investigación

Tissue Regeneration

Fibrin plays a crucial role in tissue regeneration. A novel scaffold design has been created to enhance tissue engineering and regenerative medicine by optimizing the controlled, prolonged release of Hepatocyte Growth Factor (HGF), a powerful chemoattractant for endogenous mesenchymal stem cells . The design attempts to preserve HGF’s regenerative properties for long periods of time, which is necessary for complex tissue regeneration .

Wound Healing

Fibrinogen and fibrin fibers are key players in wound healing as they serve as scaffolds for tissue regeneration and promote the migration of cells, as well as the ingrowth of tissues . Fibrin is also an important modulator of healing and a host defense system against microbes that effectively maintains incoming leukocytes and acts as a reservoir for growth factors .

Surgery

Fibrin glue is widely used in surgery to ensure fast and uncomplicated wound healing . It is a type of surgical tissue adhesive that is used to seal wounds and incisions in surgery .

Synthetic Skin Scaffolds

Fibrin is used in the creation of synthetic skin scaffolds in tissue engineering . These scaffolds provide a temporary structure for new tissue to grow and regenerate .

Drug Delivery

Fibrin is used in drug delivery systems . It can be used to create a matrix that can hold and slowly release drugs over time .

Cell Delivery

Fibrin is also used for cell delivery . It can be used to encapsulate cells and deliver them to specific locations in the body .

Bio-printing

Fibrin is used in bio-printing, a method of creating cell patterns using a 3D printing technique . It can be used to create a variety of tissue types for regenerative medicine .

Cartilage Tissue Engineering

For cartilage tissue engineering, fibrin material is widely studied and applied for various preclinical studies with clinical implications like chondrocyte-fibrin constructs or injectable fibrin gel containing cells to promote cartilage formations .

Mecanismo De Acción

Target of Action

Fibrin, also known as Factor Ia, is a fibrous, non-globular protein that plays a crucial role in the clotting of blood . Its primary targets are fibrinogen , a soluble protein produced by the liver and found in blood plasma, and platelets , which are small blood cells that aid in the clotting process .

Mode of Action

When tissue damage results in bleeding, the protease thrombin acts on fibrinogen, converting it into fibrin . This conversion causes fibrinogen to polymerize, forming long strands of tough, insoluble protein . These fibrin strands, together with platelets, form a hemostatic plug or clot over the wound site . The platelets have thrombin receptors on their surfaces that bind serum thrombin molecules, which in turn convert soluble fibrinogen in the serum into fibrin at the wound site .

Biochemical Pathways

The formation of fibrin is a key part of the coagulation cascade, a complex biochemical pathway that leads to blood clotting . Fibrin is formed after thrombin cleavage of fibrinopeptide A (FPA) from fibrinogen Aalpha-chains, thus initiating fibrin polymerization . Double-stranded fibrils form through end-to-middle domain (D:E) associations, and concomitant lateral fibril associations and branching create a clot network . Factor XIII completes the cross-linking of fibrin so that it hardens and contracts . The cross-linked fibrin forms a mesh atop the platelet plug that completes the clot .

Pharmacokinetics

Plasmin is a proteolytic enzyme that breaks cross-links between fibrin molecules, providing the structural integrity of blood clots . The three major classes of fibrinolytic drugs - tissue plasminogen activator (tPA), streptokinase (SK), and urokinase (UK) - all effectively dissolve blood clots but differ in their mechanisms, altering their selectivity for fibrin clots .

Result of Action

The primary result of fibrin’s action is the formation of a blood clot, which serves to prevent excessive bleeding following tissue damage . The clot is a spongy mass that gradually hardens and contracts to form a stable structure . This clotting process is crucial for maintaining hemostasis, the balance between bleeding and clotting .

Action Environment

Fibrin’s action can be influenced by various environmental factors. For instance, the presence of thrombin, a clotting enzyme, is necessary for the conversion of fibrinogen to fibrin . Additionally, the process of fibrin formation and clotting can be affected by conditions such as liver disease, which can lead to a decrease in the production of fibrin’s inactive precursor, fibrinogen . Hereditary abnormalities of fibrinogen can also impact the effectiveness of fibrin’s action .

Safety and Hazards

Fibrin should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Direcciones Futuras

Current research is focusing on understanding the molecular mechanisms that control fibrin structure and stability, as these are likely to advance treatment and prevention of many human diseases . There is also interest in the development of real-time anticoagulation monitoring methods .

Propiedades

IUPAC Name

2-amino-N-[2-(methylamino)-2-oxoethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3O2/c1-7-5(10)3-8-4(9)2-6/h2-3,6H2,1H3,(H,7,10)(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWGVNKXGVNDBDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CNC(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80864142
Record name Glycyl-N-methylglycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80864142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fibrin

CAS RN

92235-99-9, 9001-31-4
Record name Glycyl-N-methylglycinamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092235999
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fibrin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16604
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fibrins
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.621
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GLYCYL-N-METHYLGLYCINAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BKZ7NA5HT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fibrin
Reactant of Route 2
Reactant of Route 2
Fibrin
Reactant of Route 3
Reactant of Route 3
Fibrin
Reactant of Route 4
Reactant of Route 4
Fibrin
Reactant of Route 5
Reactant of Route 5
Fibrin
Reactant of Route 6
Reactant of Route 6
Fibrin

Q & A

Q1: How does fibrin contribute to hemostasis?

A: Fibrinogen, a soluble plasma protein, is converted to insoluble fibrin by the action of thrombin. [] This conversion triggers fibrin monomer self-assembly into a network, forming the structural basis of a blood clot and stemming blood loss. [, ]

Q2: Can fibrinogen influence inflammation?

A: Yes, fibrinogen is recognized as a proinflammatory factor. It interacts with inflammatory cells via specific ligand-receptor interactions, impacting immune and inflammatory responses. [, ]

Q3: How does fibrin influence wound healing?

A: Fibrin provides a temporary matrix for cell migration and proliferation, crucial for revascularization and tissue repair in the initial stages of wound healing. []

Q4: What is the role of fibrinolysis in regulating fibrin’s effects?

A: Fibrinolysis, the enzymatic degradation of fibrin, is essential for removing fibrin deposits and preventing vascular occlusion after wound healing. This process is tightly regulated to ensure timely fibrin removal without hindering tissue repair. [, ]

Q5: Can the structure of fibrin affect its breakdown by fibrinolytic enzymes?

A: Yes, fibrin structure significantly affects fibrinolysis. Clots with thinner fibrin fibers, formed under high ionic strength or thrombin concentration, dissolve slowly, while clots with thicker fibers dissolve more rapidly. []

Q6: What factors influence the rate of fibrinolysis besides fibrin structure?

A: The rate of plasminogen activation by tissue-type plasminogen activator (tPA) and the presence of fibrinolytic inhibitors, such as α2-antiplasmin, also affect the rate of fibrinolysis. [, ]

Q7: Can red blood cells affect the lytic susceptibility of fibrin?

A: Yes, red blood cells (RBCs) interact with fibrinogen and modify the structure of fibrin, making it more resistant to lysis. [] This effect is mediated by an eptifibatide-sensitive receptor on RBCs. []

Q8: How does the presence of RBCs in a clot affect fibrinolysis?

A: RBCs in a clot hinder the binding of tPA to fibrin, leading to reduced plasminogen activation and slower clot dissolution. [] This effect contributes to the lytic resistance of fibrin containing RBCs. []

Q9: What is the basic structure of fibrinogen?

A: Fibrinogen is a large, hexameric glycoprotein with a molecular weight of 360 kDa. It comprises three pairs of polypeptide chains (Aα, Bβ, and γ) encoded by the FGA, FGB, and FGG genes, respectively. []

Q10: What are γ′ chains in fibrinogen?

A: γ′ chains are variants of the fibrinogen γ chain. They possess a unique, highly anionic carboxyl-terminal sequence that distinguishes them from the regular γ chains. []

Q11: Where does thrombin bind with high affinity on fibrinogen?

A: The high-affinity thrombin-binding site resides specifically within the D domains located on the γ′ chains of fibrinogen. []

Q12: How is fibrin used in a clinical setting?

A: Fibrin sealants, often containing concentrated fibrinogen and thrombin, are used in surgery as hemostatic agents and tissue adhesives. They are also being explored for drug delivery and promoting wound healing. [, , ]

Q13: How does the concentration of thrombin used in fibrin sealants affect their properties?

A: The concentration of thrombin used during fibrin polymerization influences the final structure of the fibrin matrix, which in turn can affect cell invasion and ultimately, tissue regeneration. []

Q14: Are there limitations to using fibrin sealants for bone tissue engineering?

A: Studies show that fibrin sealants, in their current form, may not be ideal for enhancing bone tissue invasion into scaffolds. The high thrombin concentrations typically used can actually delay bony wound healing. []

Q15: What challenges exist in using fibrin for tissue engineering?

A: Balancing the structural properties of fibrin matrices for optimal cell invasion and tissue integration remains a challenge. [] Finding the optimal fibrinogen and thrombin concentrations for specific applications is crucial. []

Q16: Can fibrinogen be modified to investigate specific functions?

A: Yes, recombinant fibrinogen with specific deletions, such as Aα251 fibrinogen lacking the αC domain, can be synthesized to study the role of individual domains in functions like polymerization. []

Q17: How does the αC domain of fibrinogen influence fibrin polymerization?

A: The αC domain appears to play a subtle role in the lateral aggregation of fibrin monomers, less pronounced than initially thought from studies using fibrinogen fragment X. []

Q18: Can fibrinogen levels be used to assess disease risk?

A: Yes, elevated fibrinogen levels are recognized as an independent risk factor for cardiovascular disease. [, ] Genetic factors significantly contribute to the variability of fibrinogen levels in the population. []

Q19: Is there a link between fibrinogen and Alzheimer's disease?

A: Research suggests a link between fibrinogen and Alzheimer's disease (AD). Fibrinogen interacts with amyloid-beta (Aβ), leading to the formation of plasmin-resistant clots and increased fibrin deposition in the brains of AD patients. []

Q20: How does Aβ interaction with fibrinogen impact fibrinolysis?

A: Aβ binds to fibrinogen, blocking specific plasmin cleavage sites and making the resulting fibrin more resistant to degradation. This leads to an accumulation of plasmin-resistant fibrin degradation products. []

Q21: Is fibrin biocompatible?

A: Fibrin, being a natural component of the blood clotting cascade, is inherently biocompatible. Its biodegradability is also crucial for its role as a temporary scaffold during wound healing. [, ]

Q22: What are some key historical milestones in fibrin research?

A: The discovery of thrombin's enzymatic activity in converting fibrinogen to fibrin revolutionized our understanding of blood clotting. [] The identification of fibrinogen's structure and the intricate mechanisms governing fibrinolysis have further advanced the field. [, ]

Q23: What are some promising areas of cross-disciplinary fibrin research?

A: The diverse roles of fibrin in hemostasis, inflammation, wound healing, and disease pathogenesis have sparked interdisciplinary collaborations. [] Combining expertise in biochemistry, immunology, biomaterials science, and clinical medicine is crucial for developing novel therapeutics and diagnostics. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.